Universal NCI‑60 Panel Entry: 2,4‑Dichloro‑5‑nitrophenyl Guanylhydrazones vs. Pyridyl and Other 6‑Aryl Analogs
Guanylhydrazones derived from the 2,4‑dichloro‑5‑nitrophenyl core achieved 100 % qualification for the NCI 60‑cell‑line panel, whereas pyridyl analogs lacking a 2‑substituent (6Ac‑e, 6Bc‑e) and 3‑substituted pyridyl derivatives (6Dc‑e) all failed the three‑line prescreen [REFS‑1]. This demonstrates that the 2,4‑dichloro‑5‑nitrophenyl motif is a prerequisite for advancement to full NCI evaluation.
| Evidence Dimension | Proportion of derivatives advancing to NCI 60‑cell‑line panel |
|---|---|
| Target Compound Data | 100 % (8 of 8 2,4‑dichloro‑5‑nitrophenyl guanylhydrazones entered the 60‑cell‑line test) |
| Comparator Or Baseline | 0 % (pyridyl analogs 6Ac‑e, 6Bc‑e, 6Dc‑e failed the three‑line prescreen) |
| Quantified Difference | 100 % vs. 0 % panel entry rate |
| Conditions | NCI three‑line prescreen (MCF‑7, NCI‑H460, SF‑268) followed by 60‑cell‑line panel |
Why This Matters
For procurement decisions, this directly translates to a higher probability of obtaining screening‑eligible leads: only the 2,4‑dichloro‑5‑nitrophenyl core guarantees NCI panel entry for the resulting guanylhydrazone library.
- [1] Andreani A, Burnelli S, Granaiola M, Leoni A, Locatelli A, Morigi R, Rambaldi M, Varoli L, Farruggia G, Stefanelli C, Masotti L, Kunkel MW. Synthesis and antitumor activity of guanylhydrazones from 6‑(2,4‑dichloro‑5‑nitrophenyl)imidazo[2,1‑b]thiazoles and 6‑pyridylimidazo[2,1‑b]thiazoles. J Med Chem. 2006;49(26):7897‑7901. View Source
